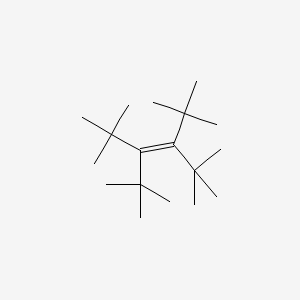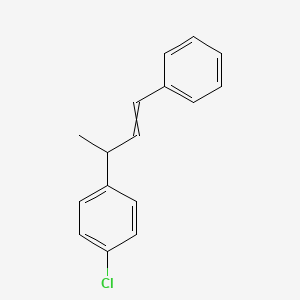
Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(±)- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a dihydrodiol form of benzo(e)pyrene, which is known for its presence in various environmental pollutants, including tobacco smoke and grilled foods. This compound is of significant interest due to its potential mutagenic and carcinogenic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(±)- typically involves the catalytic hydrogenation of benzo(e)pyrene. This process can be carried out using palladium or platinum catalysts under controlled conditions of temperature and pressure. The reaction is followed by dihydroxylation using osmium tetroxide or similar reagents to introduce the diol functionality .
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research rather than large-scale manufacturing. similar methods involving catalytic hydrogenation and dihydroxylation can be scaled up with appropriate modifications to reaction conditions and equipment .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(±)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its aromaticity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, hydrogenated compounds, and substituted benzo(e)pyrene derivatives .
Wissenschaftliche Forschungsanwendungen
Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(±)- is used extensively in scientific research due to its mutagenic and carcinogenic properties. It serves as a model compound for studying the metabolic pathways of PAHs in biological systems. Researchers use this compound to investigate the mechanisms of DNA damage and repair, as well as the development of cancer. Additionally, it is used in environmental studies to understand the impact of PAHs on ecosystems .
Wirkmechanismus
The compound exerts its effects primarily through the formation of reactive metabolites that can bind to DNA, leading to mutations. The metabolic activation involves cytochrome P450 enzymes, which convert the compound into diol epoxides. These reactive intermediates can form adducts with DNA, disrupting normal cellular processes and potentially leading to carcinogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(a)pyrene-7,8-diol, 9,10-dihydro-: Another dihydrodiol derivative of benzo(a)pyrene with similar mutagenic properties.
Benzo(a)pyrene-4,5-epoxide: An epoxide derivative known for its high mutagenicity.
6-Methylbenzo(a)pyrene: A methylated derivative with distinct metabolic pathways.
Uniqueness
Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(±)- is unique due to its specific dihydrodiol structure, which influences its reactivity and metabolic pathways. Its trans configuration also affects its interaction with biological molecules, making it a valuable compound for studying the detailed mechanisms of PAH-induced mutagenesis and carcinogenesis.
Eigenschaften
CAS-Nummer |
74634-55-2 |
|---|---|
Molekularformel |
C20H14O2 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
(9S,10S)-9,10-dihydrobenzo[e]pyrene-9,10-diol |
InChI |
InChI=1S/C20H14O2/c21-16-10-9-14-13-5-1-3-11-7-8-12-4-2-6-15(18(12)17(11)13)19(14)20(16)22/h1-10,16,20-22H/t16-,20+/m0/s1 |
InChI-Schlüssel |
XECJFZBDCQJWTA-OXJNMPFZSA-N |
Isomerische SMILES |
C1=CC2=C3C(=C1)C4=C([C@@H]([C@H](C=C4)O)O)C5=CC=CC(=C53)C=C2 |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=C(C(C(C=C4)O)O)C5=CC=CC(=C53)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14441450.png)


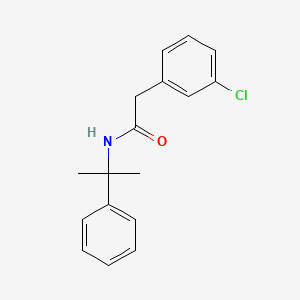

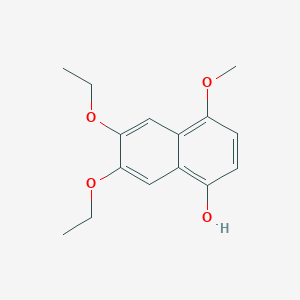
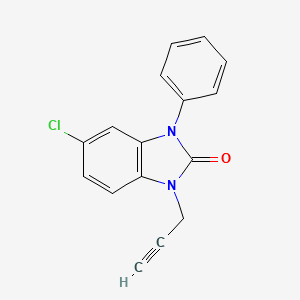
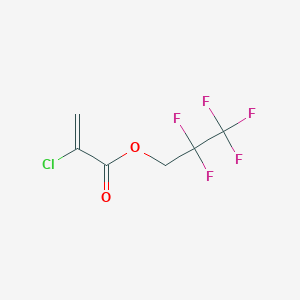
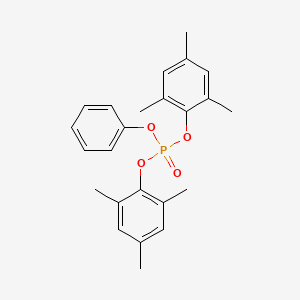
![7-Phenyl-8H-thieno[3,2-d][1,2]diazepine](/img/structure/B14441487.png)

